

Desethylene Ciprofloxacin hydrochloride as a ciprofloxacin metabolite

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Compound of Interest

Compound Name: *Desethylene Ciprofloxacin
hydrochloride*

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An In-depth Technical Guide on **Desethylene Ciprofloxacin Hydrochloride**: A Core Ciprofloxacin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum second-generation fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] Following administration, ciprofloxacin is partially metabolized in the liver, resulting in the formation of four primary metabolites: desethylene ciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[2][3] **Desethylene ciprofloxacin hydrochloride**, also known as Ciprofloxacin EP Impurity C, is a significant metabolite formed by the modification of the parent drug's piperazinyl group.[3][4] While less potent than ciprofloxacin, desethylene ciprofloxacin exhibits its own antibacterial activity and its formation is influenced by various physiological and genetic factors.[5][6] This document provides a comprehensive technical overview of **desethylene ciprofloxacin hydrochloride**, covering its chemical properties, metabolic pathway, pharmacokinetics, and analytical methodologies for its quantification.

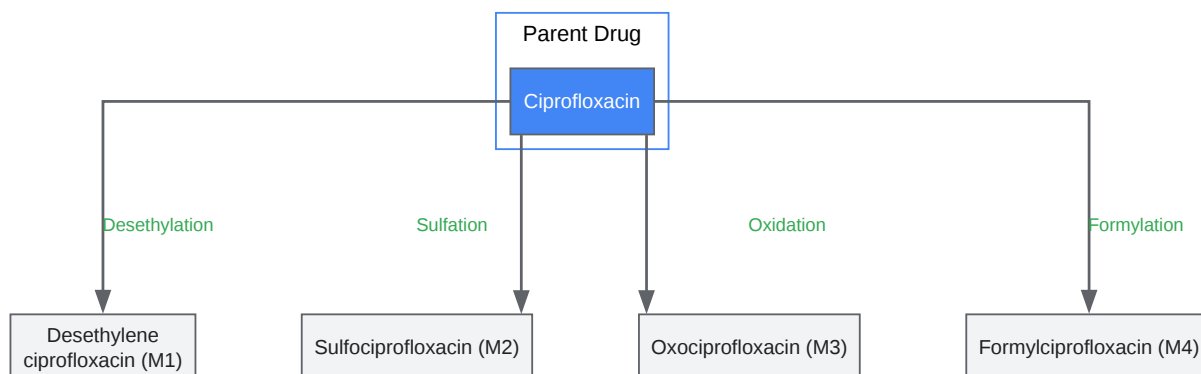
Chemical and Physical Properties

Desethylene ciprofloxacin hydrochloride is a white to pale green solid.[4] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	528851-31-2	[4][7]
Alternate Names	Ciprofloxacin Ethylenediamine Analog, BAY-r 3964, M1- Ciprofloxacin	[4][7][8]
Molecular Formula	$C_{15}H_{16}FN_3O_3 \cdot HCl$	[7]
Molecular Weight	341.77 g/mol	[4][7]
Appearance	White to pale green solid	[4]
Purity	≥95% (HPLC)	[4]
Melting Point	>240°C (with decomposition)	[4][9]
Solubility	Slightly soluble in DMSO and Water	[4]
Storage Temperature	-20°C	[4]

Ciprofloxacin Metabolism and the Formation of Desethylene Ciprofloxacin

Ciprofloxacin is metabolized in the liver, with approximately 10-15% of a dose being eliminated as metabolites.[2] The biotransformation primarily involves modifications to the piperazinyl substituent.[3] The cytochrome P450 enzyme CYP1A2 is a key enzyme involved in the metabolism of ciprofloxacin.[1][5] The metabolic conversion of ciprofloxacin yields four main metabolites, as illustrated in the pathway below.[10]



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Metabolic pathway of Ciprofloxacin.

Pharmacokinetics and Biological Activity

The formation and exposure to ciprofloxacin metabolites are subject to inter-individual variability. A study in critically ill patients provided key pharmacokinetic data regarding the metabolite-to-parent drug ratios.[5]

Metabolite	Median Metabolite/Parent Ratio (IQR)	Reference
Desethylene ciprofloxacin	5.86% (4.09–9.87)%	[3][5]
Formyl ciprofloxacin	4.08% (3.38–6.92)%	[3][5]
Oxociprofloxacin	5.91% (3.42–13.65)%	[3][5]

The metabolic ratio of desethylene ciprofloxacin is influenced by several patient-specific factors:[3][5][11]

- Positive Association: Height and creatinine clearance (CLcr) are positively associated with the desethylene ciprofloxacin metabolic ratio.[3][5]
- Negative Association: Age is negatively associated with the formation of this metabolite.[3][5]

- Genetic Factors: The metabolite elimination rate constant is increased in carriers of the CYP1A2 rs762551 variant allele.[\[3\]](#)[\[5\]](#)

Antibacterial Activity

The metabolites of ciprofloxacin retain some antibacterial activity, though it is generally less potent than the parent compound.[\[2\]](#)[\[12\]](#)

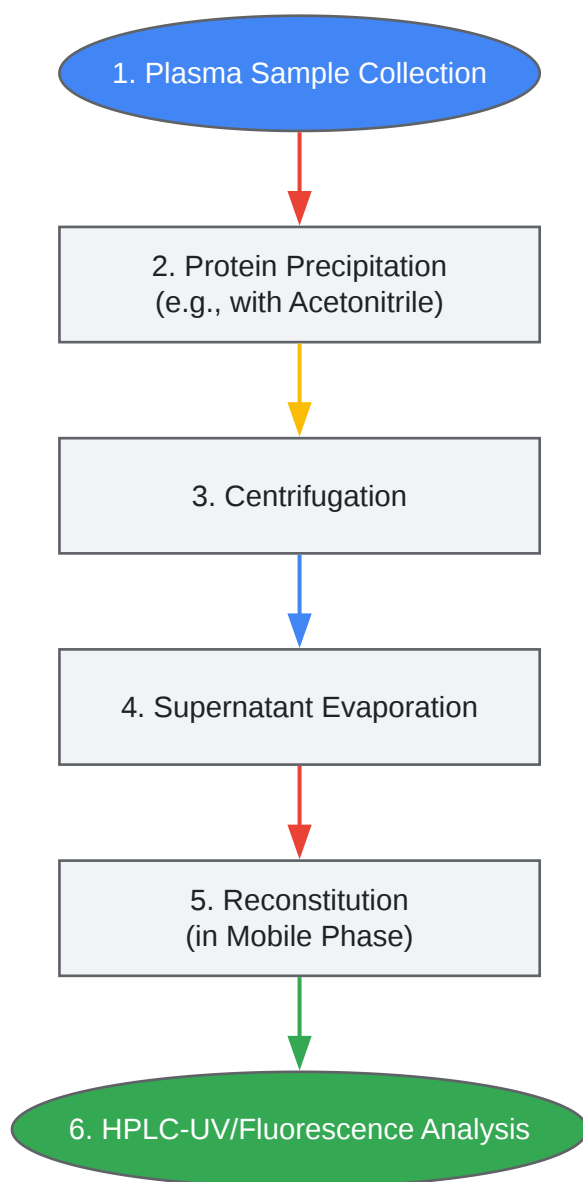
- Desethylene ciprofloxacin (M1) has weak antibacterial activity, comparable to that of nalidixic acid.[\[2\]](#)[\[5\]](#)[\[12\]](#)
- Oxociprofloxacin (M3) is less active than ciprofloxacin or norfloxacin.[\[2\]](#)[\[12\]](#)
- Formylciprofloxacin (M4) exhibits activity against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin.[\[2\]](#)[\[12\]](#)
- Sulfociprofloxacin (M2) has negligible antibacterial activity.[\[2\]](#)[\[5\]](#)

Experimental Protocols: Quantification in Biological Matrices

The quantification of desethylene ciprofloxacin alongside its parent drug is crucial for comprehensive pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[\[13\]](#)

General Experimental Workflow

The following diagram outlines the typical workflow for analyzing ciprofloxacin and its metabolites from biological samples such as plasma.[\[10\]](#)



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General workflow for HPLC analysis.

Detailed HPLC-Based Quantification Protocol

This protocol provides a detailed methodology for the determination of ciprofloxacin and desethylene ciprofloxacin in human plasma, adapted from established methods.[14][15]

1. Sample Preparation (Protein Precipitation):

- To a 200 μL aliquot of a human plasma sample in a microcentrifuge tube, add the internal standard (e.g., sarafloxacin or a stable isotope-labeled standard like ciprofloxacin-d8).[10][16]
- Add 2 mL of acetonitrile to precipitate the plasma proteins.[10]
- Vortex the mixture vigorously for 2 minutes.[10]
- Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[10]
- Carefully transfer the clear supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[16]
- Reconstitute the dried residue in a suitable volume (e.g., 100-200 μL) of the mobile phase. [10][16]

2. Chromatographic Conditions:

- HPLC System: An Agilent 1100 series or equivalent HPLC system.[15]
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[10]
- Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of 0.025 M ortho-phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile.[14][15] A typical ratio might be 87:13 (v/v) aqueous buffer to acetonitrile.[15]
- Flow Rate: 1.5 mL/min.[15]
- Column Temperature: 30°C.[15]
- Injection Volume: 5-10 μL .[16]

3. Detection:

- Method: Fluorescence or UV detection. Fluorescence is often more sensitive.[14]

- Fluorescence Detector Wavelengths: Excitation at 275 nm and Emission at 450 nm.[15]
- UV Detector Wavelength: 278 nm.[10]

4. Quantification:

- Construct a calibration curve using standard solutions of ciprofloxacin and desethylene ciprofloxacin of known concentrations (e.g., ranging from 0.005 mg/mL to 0.1 mg/mL).[15]
- Quantify the metabolite concentration in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) against the linear regression line derived from the calibration standards.[14]

Conclusion

Desethylene ciprofloxacin hydrochloride is a key, biologically active metabolite of ciprofloxacin. Understanding its formation, pharmacokinetic profile, and analytical determination is essential for a complete characterization of ciprofloxacin's disposition in the body. The variability in its metabolic ratio, influenced by factors such as age, renal function, and genetics, underscores the importance of considering metabolic pathways in clinical pharmacology and drug development. The established analytical protocols, particularly HPLC-based methods, provide robust tools for researchers to accurately quantify this metabolite in various biological matrices, facilitating further studies into its clinical significance.

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